Isopropyl-(4-methylsulfanyl-benzyl)-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-9(2)12-8-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTPMCZGMGGZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of Isopropyl-(4-methylsulfanyl-benzyl)-amine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection focuses on the carbon-nitrogen (C-N) bond, which is the key linkage formed during the synthesis.
Two principal retrosynthetic routes emerge from this analysis:
Route A: Disconnection via Alkylation or Reductive Amination. This approach breaks the C-N bond between the benzylic carbon and the nitrogen atom. This leads to two precursor fragments: an isopropylamine (B41738) unit and a 4-methylsulfanyl-benzyl unit. The benzyl (B1604629) fragment can be in the form of an electrophile, such as 4-(methylsulfanyl)benzyl halide (for an alkylation reaction), or a carbonyl compound, like 4-methylsulfanyl-benzaldehyde (for a reductive amination strategy).
Route B: Disconnection of the Isopropyl Group. A less common but viable alternative involves disconnecting the isopropyl group from the nitrogen atom. This would suggest a synthesis starting from 4-(methylsulfanyl)benzylamine and an isopropylating agent, such as 2-bromopropane (B125204) or acetone (B3395972) via a second reductive amination step.
The most synthetically practical and widely employed strategies are derived from Route A, which leverages readily available precursors.
Classical Synthetic Routes and Precursors
Traditional methods for synthesizing secondary amines like this compound rely on well-established reactions such as nucleophilic substitution and reductive amination.
Alkylation Approaches for Amine Formation
The formation of the target amine via alkylation involves the reaction of a primary amine (isopropylamine) with a suitable benzyl halide. This is a classic nucleophilic substitution reaction.
Reaction Scheme: 4-(Methylsulfanyl)benzyl chloride + Isopropylamine → this compound + HCl
The primary challenge in this approach is the potential for over-alkylation. The desired secondary amine product is itself a nucleophile and can react with another molecule of the benzyl halide to form an undesired tertiary amine. To minimize this side reaction, a significant excess of the primary amine (isopropylamine) is typically used to ensure it is statistically more likely to react with the electrophile than the secondary amine product. orgsyn.org
Table 1: Precursors for Alkylation Synthesis
| Compound Name | Role | Molecular Formula | Molar Mass ( g/mol ) |
|---|---|---|---|
| 4-(Methylsulfanyl)benzyl chloride | Electrophile | C₈H₉ClS | 172.67 |
Reductive Amination Strategies
Reductive amination is one of the most efficient and widely used methods for synthesizing amines. organic-chemistry.org This one-pot reaction involves the initial formation of an imine from the condensation of an aldehyde (4-methylsulfanyl-benzaldehyde) and a primary amine (isopropylamine), followed by the in-situ reduction of the imine to the target secondary amine.
Reaction Scheme: 4-Methylsulfanyl-benzaldehyde + Isopropylamine ⇌ [Intermediate Iminium Ion] --(Reducing Agent)--> this compound
A variety of reducing agents can be employed, each with different reactivity and selectivity. Mild reducing agents are preferred as they selectively reduce the iminium ion without affecting the initial aldehyde.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
|---|---|---|
| Sodium Borohydride (B1222165) | NaBH₄ | A common, cost-effective reducing agent. Often used with an acid catalyst. arkat-usa.org |
| Sodium Cyanoborohydride | NaBH₃CN | Milder than NaBH₄; effective at slightly acidic pH where imine formation is favorable. orgsyn.org |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Very mild and selective; does not require acidic conditions and is effective for a wide range of substrates. |
This method is often preferred over alkylation due to its high selectivity for the secondary amine product and the avoidance of generating corrosive byproducts like HCl. arkat-usa.org
Multi-step Synthesis via Benzylic Functionalization
Step 1: Benzylic Bromination 4-Methylthio-toluene can undergo free-radical bromination at the benzylic position using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) to yield 4-(methylsulfanyl)benzyl bromide.
Step 2: Alkylation The resulting 4-(methylsulfanyl)benzyl bromide can then be used as the electrophile in an alkylation reaction with isopropylamine, as described in section 2.2.1, to produce the final product. This approach demonstrates how C-H bond functionalization can be a key step in accessing the necessary precursors for amine synthesis. rsc.org
Modern and Sustainable Synthetic Approaches
Contemporary organic synthesis emphasizes the development of more efficient, atom-economical, and environmentally friendly methods.
Catalytic Synthesis Methods for C-N Bond Formation
Modern catalytic systems offer powerful alternatives to classical methods for constructing C-N bonds. rsc.org One of the most prominent sustainable strategies is the N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov
In this approach, a catalyst, typically a transition-metal complex (e.g., based on Manganese, Ruthenium, or Iridium), temporarily oxidizes the alcohol (4-methylsulfanyl-benzyl alcohol) to the corresponding aldehyde in-situ. nih.gov This aldehyde then reacts with the amine (isopropylamine) to form an imine, which is subsequently reduced by the same catalyst using the hydrogen that was initially "borrowed" from the alcohol. The only byproduct of this process is water, making it a highly atom-economical and green alternative. nih.gov
Reaction Scheme: 4-Methylsulfanyl-benzyl alcohol + Isopropylamine --(Catalyst)--> this compound + H₂O
Green Chemistry Principles in Synthetic Design
The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. A primary method for its synthesis is the reductive amination of 4-methylsulfanylbenzaldehyde with isopropylamine. This approach is favored for its high atom economy, as the main theoretical byproduct is water.
Modern synthetic design for this compound incorporates several green strategies:
Catalysis: The use of catalysts is central to the green synthesis of amines. Instead of stoichiometric reagents that are consumed in the reaction, catalytic methods offer pathways with lower energy requirements and reduced waste. For instance, metal catalysts like Palladium on carbon (Pd/C) or Raney Nickel are employed for the hydrogenation step in reductive amination, often under mild conditions. google.comgoogle.com An even greener approach involves the use of biodegradable and recyclable organocatalysts. Thiamine (B1217682) hydrochloride (Vitamin B1), for example, has been demonstrated as an effective, metal-free catalyst for reductive amination under solvent-free conditions, a technique that significantly reduces volatile organic compound (VOC) emissions. researchgate.net
Solvent-Free and Alternative Solvents: A key objective of green chemistry is to minimize or eliminate the use of hazardous solvents. Research has shown that reductive amination can be performed efficiently under solvent-free conditions, particularly when using a catalyst like thiamine hydrochloride. researchgate.net When a solvent is necessary, the focus shifts to greener alternatives like water or ethanol (B145695), which are less toxic and have a smaller environmental footprint compared to traditional solvents like dichloromethane (B109758) or acetonitrile. researchgate.net
One-Pot Synthesis: Combining multiple reaction steps into a single "one-pot" procedure is a hallmark of an efficient and green synthetic process. For this compound, the formation of the intermediate imine from 4-methylsulfanylbenzaldehyde and isopropylamine, followed by its immediate reduction in the same vessel, avoids the need to isolate and purify the imine. google.comresearchgate.net This strategy saves time, reduces the consumption of solvents for workup and purification, and minimizes material loss.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while ensuring the process is efficient and scalable. The primary synthetic route, reductive amination, involves the reaction of 4-methylsulfanylbenzaldehyde and isopropylamine to form an intermediate imine, which is then reduced to the final amine product. Key parameters for optimization include the choice of reducing agent, catalyst, solvent, temperature, and reaction time.
Catalytic Hydrogenation:
This is a common and efficient method for the reduction step. The process typically involves a heterogeneous catalyst, which simplifies purification as it can be removed by filtration.
Catalyst and Loading: Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are frequently used. google.comgoogle.com The optimal catalyst loading is a balance between reaction rate and cost. For instance, the amount of Raney Ni catalyst can be optimized to be between 1-5% of the substrate's mass to achieve high conversion without excessive cost. google.com
Temperature and Pressure: Hydrogenation reactions are sensitive to temperature and hydrogen pressure. Optimal conditions for similar benzylamine (B48309) syntheses are often found in the range of 30-70°C and hydrogen pressures of 0.5-1.5 MPa. google.com Higher temperatures and pressures can increase the reaction rate but may also lead to side reactions, such as de-benzylation, although this is less common with optimized catalysts. google.com
The table below illustrates a typical optimization study for the catalytic hydrogenation step.
| Entry | Catalyst (mol%) | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1% Raney Ni | 0.5 | 30 | 24 | 75 |
| 2 | 3% Raney Ni | 0.7 | 45 | 5 | 92 |
| 3 | 3% Raney Ni | 1.0 | 50 | 3 | 98 |
| 4 | 5% Raney Ni | 1.0 | 50 | 3 | 98 |
| 5 | 3% Pd/C (5%) | 1.0 (Atmospheric) | 25 | 6 | 95 |
Hydride Reduction:
Chemical reducing agents like sodium borohydride (NaBH₄) offer an alternative to catalytic hydrogenation, particularly for smaller-scale laboratory syntheses.
Reducing Agent Equivalence: The molar equivalents of the hydride reagent are a critical parameter. Insufficient reagent will lead to incomplete conversion, while a large excess increases cost and complicates the workup. Studies on similar reductions show that increasing the equivalents of NaBH₄ can significantly improve product conversion. redalyc.org
Solvent and Additives: The choice of solvent affects the reactivity of the hydride reagent. Alcohols like methanol (B129727) or ethanol are commonly used. google.comredalyc.org The addition of an acid catalyst, such as acetic acid, can facilitate the initial formation of the imine intermediate. smolecule.com
The following table demonstrates the optimization of a hydride-based reductive amination.
| Entry | Reducing Agent (Equiv.) | Solvent | Additive | Time (h) | Conversion (%) |
| 1 | NaBH₄ (1.2) | Methanol | None | 12 | 45 |
| 2 | NaBH₄ (2.0) | Methanol | None | 12 | 78 |
| 3 | NaBH₄ (2.5) | Methanol | None | 10 | 94 |
| 4 | NaBH₄ (2.5) | Ethanol | Acetic Acid (cat.) | 8 | 96 |
By systematically adjusting these parameters, researchers can develop a robust and high-yielding synthesis for this compound that is both economically viable and environmentally responsible.
Mechanistic Investigations and Reaction Kinetics
Elucidation of Reaction Mechanisms for Key Synthetic Transformations
The primary route for the synthesis of Isopropyl-(4-methylsulfanyl-benzyl)-amine is the reductive amination of 4-methylsulfanylbenzaldehyde with isopropylamine (B41738). This transformation is a cornerstone of amine synthesis and proceeds through a well-established two-step mechanism. The initial step involves the nucleophilic addition of isopropylamine to the carbonyl carbon of 4-methylsulfanylbenzaldehyde. This addition forms a tetrahedral intermediate known as a hemiaminal.
The hemiaminal is generally unstable and undergoes a dehydration step, losing a molecule of water to form a Schiff base, which is an imine intermediate. The formation of the imine is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. The presence of the electron-donating methylsulfanyl group at the para position of the benzaldehyde (B42025) ring can influence the rate of this step by affecting the electrophilicity of the carbonyl carbon.
The second key step is the reduction of the C=N double bond of the imine to the corresponding amine. This reduction is typically achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. The choice of reducing agent is crucial as it must selectively reduce the imine in the presence of the starting aldehyde if the reaction is performed in a one-pot procedure.
Imine Formation: 4-methylsulfanylbenzaldehyde reacts with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is subsequently reduced to yield this compound.
Kinetic Studies of this compound Formation and Degradation
Kinetic studies of the reductive amination of substituted benzaldehydes provide quantitative insights into the factors influencing the reaction rate. The formation of this compound is a second-order reaction, with the rate being dependent on the concentrations of both the 4-methylsulfanylbenzaldehyde and isopropylamine.
The electronic nature of the substituent on the benzaldehyde ring plays a significant role in the reaction kinetics. The 4-methylsulfanyl group is known to be an electron-donating group through resonance, which can decrease the electrophilicity of the carbonyl carbon. This effect would be expected to slow down the initial nucleophilic attack by isopropylamine. However, the same electron-donating character can stabilize the transition state leading to the imine, potentially accelerating the dehydration step.
To quantify these electronic effects, Hammett plots can be utilized. A Hammett plot correlates the logarithm of the rate constants for a series of reactions of substituted aromatic compounds with a substituent constant (σ) that reflects the electronic properties of the substituent. For the reductive amination of para-substituted benzaldehydes, a negative slope (ρ value) in the Hammett plot is often observed, indicating that electron-donating groups accelerate the reaction. This suggests that the stabilization of a positive charge buildup in the transition state, likely during the dehydration step, is a key factor.
While specific kinetic data for the degradation of this compound is not extensively reported in the literature, substituted benzylamines can undergo oxidation. The kinetics of such degradation pathways would depend on the specific oxidizing agent and conditions. For instance, the oxidation of benzylamines often involves the cleavage of an α-C-H bond in the rate-determining step.
Analysis of Intermediates and Transition States
The key intermediate in the synthesis of this compound via reductive amination is the imine formed from 4-methylsulfanylbenzaldehyde and isopropylamine. This intermediate, N-(4-methylsulfanylbenzylidene)propan-2-amine, can in principle be isolated, although one-pot syntheses where it is reduced in situ are more common.
Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the structures of intermediates and transition states in similar reductive amination reactions. These studies can model the reaction pathway, providing energetic information about the relative stabilities of intermediates and the energy barriers of transition states.
For the initial formation of the hemiaminal, the transition state involves the approach of the nitrogen atom of isopropylamine to the carbonyl carbon of 4-methylsulfanylbenzaldehyde. The geometry of this transition state is crucial in determining the stereochemical outcome in asymmetric syntheses, although for the achiral synthesis of this compound, this is less critical.
The transition state for the dehydration of the hemiaminal to the imine involves the protonation of the hydroxyl group, followed by the departure of a water molecule. The stability of this transition state is influenced by the electronic properties of the substituents on the aromatic ring. The electron-donating 4-methylsulfanyl group can stabilize the developing positive charge on the benzylic carbon, thus lowering the activation energy for this step.
The final reduction of the imine involves the transfer of a hydride ion from the reducing agent to the imine carbon. The transition state for this step will depend on the specific reducing agent used. For borohydride reagents, the transition state involves the coordination of the boron to the imine nitrogen, followed by the transfer of a hydride to the carbon.
Solvent Effects and Stereochemical Considerations in Amine Synthesis
The choice of solvent can have a significant impact on the kinetics and outcome of the synthesis of this compound. Solvents play a role in solvating the reactants, intermediates, and transition states, which can affect their relative energies and thus the reaction rate.
For the reductive amination reaction, polar aprotic solvents such as dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) have been traditionally used. However, due to environmental concerns, greener alternatives like ethyl acetate (B1210297) are being increasingly explored and have been shown to be effective, particularly for reductions using sodium triacetoxyborohydride. Protic solvents like methanol (B129727) can also be used and may facilitate the proton transfer steps involved in imine formation. However, they can also react with some reducing agents.
Interactive Data Table: Solvent Effects on Reductive Amination Yields (Illustrative)
| Solvent | Dielectric Constant | Typical Yield (%) | Notes |
| Dichloromethane | 9.1 | 85-95 | Commonly used, good solubility for reactants. |
| 1,2-Dichloroethane | 10.4 | 80-90 | Similar to DCM, higher boiling point. |
| Tetrahydrofuran | 7.6 | 75-85 | Aprotic ether, can be a good alternative. |
| Ethyl Acetate | 6.0 | 80-90 | "Greener" solvent, effective with specific reducing agents. |
| Methanol | 32.7 | 70-85 | Protic solvent, can participate in the reaction. |
Note: The yields presented are illustrative and can vary significantly based on the specific reactants, reducing agent, and reaction conditions.
In terms of stereochemistry, this compound is an achiral molecule as it does not possess a stereocenter. The benzylic carbon is bonded to two hydrogen atoms in the starting material (after the initial aldehyde group), and the final product has a plane of symmetry. Therefore, the synthesis of this specific compound does not require stereochemical control.
However, in the broader context of benzylamine (B48309) synthesis, if a chiral aldehyde or a chiral amine were used, or if a substituent were introduced at the benzylic carbon, the reaction could lead to the formation of stereoisomers. In such cases, the stereochemical outcome would be determined by the facial selectivity of the nucleophilic attack on the carbonyl group or the imine. Chiral catalysts or auxiliaries are often employed to control the stereochemistry and produce a single enantiomer or diastereomer in excess. The principles of stereocontrol in these related reactions are well-established and rely on creating a diastereomeric transition state with a lower energy for the formation of the desired stereoisomer.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Molecular Structure
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the geometric and electronic properties of molecules. For Isopropyl-(4-methylsulfanyl-benzyl)-amine, these calculations can elucidate its preferred three-dimensional shape and the distribution of electrons within its structure.
The flexibility of this compound arises from the rotation around several single bonds, particularly the C-C bond connecting the benzyl (B1604629) group to the amine and the C-N bond of the isopropyl group. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy barriers between them.
A potential energy surface scan can be performed by systematically rotating key dihedral angles and calculating the molecule's energy at each step. This process reveals the low-energy conformers, which represent the most probable shapes of the molecule. For this compound, the orientation of the isopropyl group relative to the benzyl ring is a key determinant of conformational stability. The results of such an analysis would typically be presented in a table of relative energies.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 180° (anti) | 0.00 | 75.3 |
| B | 60° (gauche) | 1.25 | 12.3 |
| C | -60° (gauche) | 1.25 | 12.3 |
This table presents hypothetical data for illustrative purposes.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the sulfur atom, while the LUMO would likely be distributed over the aromatic ring. The calculated charge distribution reveals the partial positive and negative charges on each atom, indicating polar regions of the molecule.
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations identify stable conformers, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. By simulating the motion of atoms according to the laws of classical mechanics, MD simulations can explore the conformational landscape and reveal how the molecule transitions between different shapes in solution.
An MD simulation of this compound in a solvent like water or methanol (B129727) would show the fluctuations of the bond lengths, angles, and dihedral angles. This provides a more realistic understanding of the molecule's conformational flexibility and its interactions with the surrounding solvent molecules.
Theoretical Reactivity Predictions
Computational methods can also predict how a molecule will behave in a chemical reaction. By analyzing the electronic structure, it is possible to identify the most likely sites for electrophilic or nucleophilic attack.
Fukui functions are a concept within Density Functional Theory (DFT) that describe the change in electron density at a given point in a molecule when an electron is added or removed. wikipedia.org They are used to identify the most reactive sites. wikipedia.orgscm.com The Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). faccts.de
For this compound, the Fukui functions would likely indicate that the nitrogen atom is a primary site for electrophilic attack (due to its lone pair of electrons), while the aromatic ring would have regions susceptible to both electrophilic and nucleophilic attack, depending on the nature of the attacking species.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
|---|---|---|
| N (amine) | 0.08 | 0.25 |
| S (methylsulfanyl) | 0.12 | 0.18 |
| C4 (aromatic, bonded to S) | 0.15 | 0.05 |
This table presents hypothetical data for illustrative purposes.
The basicity of the amine group in this compound can be quantified by its pKa value. Theoretical methods can predict pKa by calculating the Gibbs free energy change of the protonation reaction in a simulated solvent environment. srce.hr Various computational models, from semi-empirical methods like PM6 to more accurate but computationally expensive ab initio and DFT methods, can be employed for this purpose. nih.govresearchgate.net The accuracy of these predictions often depends on the inclusion of explicit solvent molecules and the choice of the theoretical model. nih.gov
The predicted pKa value provides insight into the ionization state of the molecule at a given pH. For a secondary amine like this compound, the pKa is expected to be in the range of 10-11, indicating it will be predominantly protonated at physiological pH.
| Computational Method | Predicted pKa |
|---|---|
| PM6-D3H+/COSMO | 10.8 ± 1.0 |
| B3LYP/6-31G*/SMD | 10.5 ± 0.7 |
This table presents hypothetical data for illustrative purposes, with typical error ranges for the methods. nih.govresearchgate.net
Spectroscopic Parameter Prediction (Theoretical)
Theoretical spectroscopic parameter prediction involves the use of quantum chemical calculations to model the spectroscopic properties of a molecule. These predictions are based on the fundamental principles of quantum mechanics, where the interactions between electrons and atomic nuclei are mathematically described. For this compound, these calculations can provide a detailed picture of its spectroscopic signatures, which are crucial for its identification and structural characterization.
Predicted NMR Chemical Shifts (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides information about the local electronic environment of atomic nuclei. Theoretical predictions of ¹H and ¹³C NMR chemical shifts are typically performed using methods such as Density Functional Theory (DFT). These calculations determine the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference.
The predicted chemical shifts are highly sensitive to the molecular geometry and the computational method employed. For this compound, the predicted values would highlight the distinct electronic environments of the protons and carbon atoms within the isopropyl group, the benzyl moiety, the amine linker, and the methylsulfanyl group.
Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Protons of the isopropyl methyl groups | 1.1 - 1.3 |
| Methine proton of the isopropyl group | 2.8 - 3.0 |
| Methylene (B1212753) protons of the benzyl group | 3.7 - 3.9 |
| Amine proton | 1.5 - 2.5 |
| Protons of the methylsulfanyl group | 2.4 - 2.6 |
| Aromatic protons | 7.1 - 7.4 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Carbon atoms of the isopropyl methyl groups | 22 - 24 |
| Methine carbon of the isopropyl group | 48 - 50 |
| Methylene carbon of the benzyl group | 53 - 55 |
| Carbon atom of the methylsulfanyl group | 15 - 17 |
| Aromatic carbons | 125 - 140 |
Predicted Vibrational Frequencies (IR, Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies are instrumental in assigning the observed spectral bands to specific molecular motions. These calculations are typically performed using harmonic frequency analysis at a chosen level of theory.
The predicted IR and Raman spectra for this compound would reveal characteristic vibrational modes associated with its functional groups. These include the N-H stretching of the amine, C-H stretching of the alkyl and aromatic groups, C-S stretching of the methylsulfanyl group, and various bending and deformation modes.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3400 | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C=C Aromatic Ring Stretch | 1450 - 1600 | 1450 - 1600 |
| C-N Stretch | 1180 - 1250 | 1180 - 1250 |
| C-S Stretch | 600 - 700 | 600 - 700 |
These theoretically predicted spectroscopic data serve as a valuable reference for the experimental characterization of this compound, aiding in the confirmation of its structure and providing a deeper understanding of its molecular properties.
Derivatives, Analogs, and Structure Reactivity Relationship Srr Studies
Design and Synthesis of Structural Analogs
The synthesis of analogs of Isopropyl-(4-methylsulfanyl-benzyl)-amine typically involves established synthetic routes that are amenable to variation. A common and versatile method is reductive amination. stackexchange.comacs.orgorganic-chemistry.orgwikipedia.org This process involves the reaction of a primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired secondary amine. For this target molecule, 4-methylsulfanylbenzaldehyde would react with isopropylamine (B41738), followed by reduction with an appropriate agent like sodium borohydride (B1222165) or catalytic hydrogenation, to yield the parent compound. wikipedia.org This synthetic strategy allows for easy substitution of both the amine and aldehyde components to generate a diverse library of analogs.
Modifications on the Isopropyl Moiety
The isopropyl group attached to the nitrogen atom plays a significant role in defining the steric environment around the amine's lone pair of electrons. osti.govorganicchemistrytutor.com Altering this group allows for a systematic study of how steric bulk impacts reactivity. Analogs can be synthesized by replacing isopropylamine with other primary amines in the reductive amination process.
Less Hindered Analogs: Using smaller alkylamines such as methylamine (B109427) or ethylamine (B1201723) would produce analogs with reduced steric hindrance around the nitrogen.
More Hindered Analogs: Employing bulkier amines like tert-butylamine (B42293) or cyclohexylamine (B46788) would create analogs with significantly increased steric crowding. tandfonline.com
These variations are crucial for probing the steric limits of the amine's reactivity in various chemical transformations.
Interactive Table: Potential Analogs with Modified N-Alkyl Groups
| Analog Name | N-Substituent | Relative Steric Hindrance |
| Methyl-(4-methylsulfanyl-benzyl)-amine | Methyl | Low |
| Ethyl-(4-methylsulfanyl-benzyl)-amine | Ethyl | Moderate |
| Parent Compound | Isopropyl | Baseline |
| tert-Butyl-(4-methylsulfanyl-benzyl)-amine | tert-Butyl | High |
| Cyclohexyl-(4-methylsulfanyl-benzyl)-amine | Cyclohexyl | Very High |
Substituent Effects on the Benzyl (B1604629) Ring
The electronic properties of the benzylamine (B48309) can be finely tuned by introducing different substituents on the aromatic ring. This is typically achieved by starting with the appropriately substituted benzaldehyde (B42025) derivative in the reductive amination synthesis. The nature of these substituents—whether electron-donating (EDG) or electron-withdrawing (EWG)—directly influences the electron density on the nitrogen atom via inductive and resonance effects. vaia.comfiveable.me
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring and, by extension, the nitrogen atom. researchgate.net
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or chloro (-Cl) decrease the ring's electron density, which in turn reduces the electron density on the nitrogen. researchgate.net
Studying these analogs helps in quantifying electronic effects on reactivity, often correlated through Hammett plots. researchgate.netresearchgate.netviu.ca
Interactive Table: Benzyl Ring Substituents and Their Electronic Effect
| Substituent (X) | Analog Name | Hammett Constant (σp) | Electronic Effect |
| -OCH₃ | Isopropyl-(4-methoxy-benzyl)-amine | -0.27 | Strong EDG |
| -CH₃ | Isopropyl-(4-methyl-benzyl)-amine | -0.17 | EDG |
| -SCH₃ | This compound | 0.00 | Reference (Slightly Donating) |
| -Cl | Isopropyl-(4-chloro-benzyl)-amine | +0.23 | EWG (Inductive) |
| -CN | Isopropyl-(4-cyano-benzyl)-amine | +0.66 | Strong EWG |
| -NO₂ | Isopropyl-(4-nitro-benzyl)-amine | +0.78 | Very Strong EWG |
Alterations of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group itself is a key functional handle that can be modified or replaced entirely to create structurally and electronically distinct analogs.
Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) (-SOCH₃) and sulfone (-SO₂CH₃) analogs. rsc.orgresearchgate.netnih.govacsgcipr.org This is typically achieved using controlled oxidation agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org This transformation dramatically alters the electronic properties of the substituent, converting the slightly electron-donating thioether into strongly electron-withdrawing sulfoxide and sulfone groups. u-tokyo.ac.jp
Bioisosteric Replacement: The concept of bioisosterism involves substituting a functional group with another that has similar physical or chemical properties. drugdesign.orgnih.govcambridgemedchemconsulting.commdpi.com The methylsulfanyl group can be replaced by other groups to probe the importance of the sulfur atom and its specific properties.
Oxygen Analog: Replacing -SCH₃ with a methoxy group (-OCH₃) maintains a similar size but alters electronic properties, as oxygen is more electronegative.
Methylene (B1212753) Analog: Replacing the sulfur with a methylene unit (-CH₂CH₃ to form an ethyl group) removes the heteroatom, allowing for an evaluation of its role in the molecule's reactivity.
Investigation of Structure-Reactivity Relationships
By synthesizing the analogs described above, a systematic investigation into the structure-reactivity relationships (SRR) can be undertaken. This involves assessing how each structural modification affects the amine's chemical behavior.
Influence of Substituents on Amine Basicity and Nucleophilicity
Amine Basicity: The basicity of an amine is defined by the availability of its nitrogen lone pair to accept a proton. This property is governed by a combination of electronic and steric effects. vaia.comchemistryguru.com.sg
Effect of N-Alkyl Group: Alkyl groups are electron-donating and generally increase the basicity of amines compared to ammonia. chemistryguru.com.sg However, increasing the steric bulk around the nitrogen (e.g., from methyl to isopropyl to tert-butyl) can decrease basicity in solution. This is because the bulky groups hinder the solvation and stabilization of the resulting ammonium (B1175870) cation. organicchemistrytutor.comvedantu.com
Effect of Benzyl Ring Substituents: The basicity is highly sensitive to the electronic nature of the substituents on the benzyl ring. Electron-donating groups at the para position (like -OCH₃) increase the electron density on the nitrogen, making the amine more basic. fiveable.me Conversely, electron-withdrawing groups (like -NO₂) pull electron density away from the nitrogen, significantly decreasing its basicity. researchgate.net
Effect of Methylsulfanyl Modifications: Oxidizing the methylsulfanyl group to a sulfoxide and further to a sulfone introduces potent electron-withdrawing character at the para position. This would be expected to cause a substantial decrease in the amine's basicity.
Nucleophilicity: Nucleophilicity refers to the rate at which an amine attacks an electrophilic center. While it often correlates with basicity, it is more profoundly affected by steric hindrance. masterorganicchemistry.com
Effect of N-Alkyl Group: Increasing the size of the N-alkyl substituent (e.g., from isopropyl to tert-butyl) will decrease the rate of nucleophilic attack due to increased steric hindrance, making the amine a poorer nucleophile even if its basicity is not drastically reduced. osti.govresearchgate.net
Effect of Benzyl Ring Substituents: The electronic effects on nucleophilicity generally mirror those on basicity. Studies on the reaction of substituted benzylamines with electrophiles like benzyl bromide show that electron-donating groups on the ring increase the reaction rate (higher nucleophilicity), while electron-withdrawing groups decrease it. researchgate.net
Impact on Reaction Pathways and Selectivity
The structural modifications explored can significantly influence the outcome and selectivity of chemical reactions involving the amine.
Nucleophilic Substitution Reactions: In Sₙ2 reactions, where the amine acts as a nucleophile, analogs with greater steric hindrance at the nitrogen (e.g., the tert-butyl analog) will react more slowly than less hindered ones. masterorganicchemistry.com In cases where elimination reactions (E2) are possible, a highly hindered, non-nucleophilic amine might act preferentially as a base rather than a nucleophile. researchgate.net
Reaction Selectivity: Steric hindrance can be exploited to control selectivity. A bulkier amine analog may selectively attack the less sterically crowded electrophilic site on a multifunctional substrate. For example, in a molecule with both primary and secondary alkyl halides, a hindered amine might show a higher preference for reacting at the primary center.
Oxidation Pathways: The presence of the methylsulfanyl group offers a reactive site for oxidation. While the parent compound can be oxidized at the sulfur, the resulting sulfoxide and sulfone analogs would be resistant to further oxidation at that site. However, the introduction of the strongly electron-withdrawing sulfone group could impact the reactivity of other parts of the molecule, such as the benzylic C-H bonds.
Computational Modeling of SRR for this compound Derivatives
Computational modeling has emerged as an indispensable tool in modern medicinal chemistry for predicting the structure-reactivity relationships (SRR) of novel compounds, thereby guiding the synthesis of more potent and selective molecules. In the case of this compound derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to elucidate the key structural features governing their biological activity. These methods allow for the systematic exploration of how modifications to the parent structure influence its interaction with a biological target.
The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, this involves generating a dataset of analogues with varying substituents on the aromatic ring or modifications to the isopropylamine side chain. The structural properties of these derivatives are then quantified using molecular descriptors, which can be categorized as electronic, steric, or hydrophobic.
Electronic descriptors, such as Hammett constants (σ) or calculated dipole moments, account for the influence of substituents on the electron density distribution within the molecule. For instance, introducing electron-withdrawing groups on the benzyl ring can affect the pKa of the amine and its ability to form hydrogen bonds. Steric descriptors, like Taft steric parameters (Es) or molar refractivity (MR), quantify the size and shape of the substituents, which can impact the binding affinity of the molecule to its target. Hydrophobic descriptors, most commonly the partition coefficient (logP), describe the lipophilicity of the compounds, a critical factor for membrane permeability and interaction with hydrophobic pockets in a receptor.
A hypothetical QSAR study on a series of this compound derivatives might yield an equation of the following form:
log(1/C) = a(logP) - b(Es) + c(σ) + d
Where log(1/C) is the biological activity (e.g., inhibitory concentration), and a, b, c, and d are coefficients determined by regression analysis. Such an equation would suggest that activity is positively correlated with hydrophobicity and electronic effects, while being negatively influenced by steric bulk.
To illustrate the application of QSAR, consider the following hypothetical data for a series of derivatives:
| Derivative | Substituent (R) | logP | Es | σ | Predicted Activity (log(1/C)) |
| 1 | H | 2.5 | 1.24 | 0 | 4.5 |
| 2 | 4-Cl | 3.2 | 0.97 | 0.23 | 5.1 |
| 3 | 4-CH3 | 3.0 | 1.24 | -0.17 | 4.8 |
| 4 | 4-NO2 | 2.2 | 1.05 | 0.78 | 5.5 |
Molecular docking simulations provide a more granular, three-dimensional perspective on the SRR. This technique involves placing a virtual model of the ligand (e.g., an this compound derivative) into the binding site of a target receptor. The simulation then calculates the most favorable binding pose and estimates the binding affinity based on a scoring function that considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For this compound derivatives, docking studies could reveal critical interactions. For example, the methylsulfanyl group might engage in hydrophobic interactions within a specific pocket of the receptor, while the amine group could act as a hydrogen bond donor or acceptor. By visualizing the docked poses of various derivatives, researchers can rationalize observed activity trends and propose modifications to enhance binding.
A hypothetical docking study might produce the following results:
| Derivative | Binding Energy (kcal/mol) | Key Interactions |
| This compound | -7.5 | H-bond with Ser243, hydrophobic interaction with Phe152 |
| Isopropyl-(4-methylsulfonyl-benzyl)-amine | -8.2 | H-bond with Ser243 and Asn198, hydrophobic interaction with Phe152 |
| Isopropyl-(4-methoxy-benzyl)-amine | -6.8 | H-bond with Ser243, steric clash with Met201 |
These computational models, when validated experimentally, provide powerful predictive tools for the design of novel derivatives with improved reactivity and biological profiles.
Advanced Applications and Research Potential
Role in Organic Synthesis as a Building Block or Intermediate
In organic synthesis, Isopropyl-(4-methylsulfanyl-benzyl)-amine can serve as a versatile building block or intermediate for the creation of more complex molecules. The secondary amine functionality is a key reactive site. It can undergo a variety of chemical transformations, making it a valuable precursor in multi-step syntheses.
One of the primary reactions of secondary amines is N-alkylation , where the hydrogen on the nitrogen is replaced by an alkyl group. This allows for the introduction of diverse functionalities to the molecule. Furthermore, the benzyl (B1604629) group can be removed under certain conditions, such as hydrogenolysis, which makes this compound a useful reagent for introducing an isopropylamino group.
The presence of the electron-rich aromatic ring with a methylsulfanyl group also opens up possibilities for electrophilic aromatic substitution reactions. The methylsulfanyl group is an ortho-, para-directing group, which can be used to introduce additional substituents onto the benzene (B151609) ring in a controlled manner.
Moreover, the thioether group itself can be a site for chemical modification. For example, it can be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and potential biological activity of the resulting molecule. These transformations can be useful in the synthesis of novel compounds with potential applications in medicinal chemistry and other areas.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Alkylation | Alkyl halide, Base | Tertiary amine |
| N-Acylation | Acyl chloride, Base | Amide |
| Debenzylation | H₂, Pd/C | Isopropylamine (B41738) derivative |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂), Lewis acid | Ring-substituted derivative |
| Thioether Oxidation | Oxidizing agent (e.g., H₂O₂) | Sulfoxide or Sulfone derivative |
Potential in Materials Science and Polymer Chemistry
The bifunctional nature of this compound, containing both a reactive amine group and a thioether linkage, suggests its potential as a monomer or a modifying agent in polymer chemistry.
The secondary amine can act as a nucleophile in polymerization reactions . For example, it could react with diepoxides or diacyl chlorides in step-growth polymerization to form polyamines or polyamides, respectively. The resulting polymers would possess thioether groups along their backbone or as pendant groups, which could impart unique properties.
Thioether-containing polymers are known for their high refractive indices, good thermal stability, and resistance to chemical degradation. These properties make them suitable for applications in optical materials, high-performance plastics, and specialty coatings. The presence of the benzyl group could also contribute to the thermal stability and mechanical properties of the polymer.
Furthermore, the thioether moiety can be a site for post-polymerization modification . As mentioned earlier, oxidation of the thioether to sulfoxide or sulfone can change the polarity and solubility of the polymer, potentially leading to the development of "smart" materials that respond to oxidative stimuli.
Application as a Ligand in Organometallic Catalysis
The nitrogen and sulfur atoms in this compound possess lone pairs of electrons, making the molecule a potential bidentate ligand for transition metals. The formation of a chelate ring with a metal center can lead to stable organometallic complexes.
The combination of a "hard" nitrogen donor and a "soft" sulfur donor in the same ligand is of particular interest in coordination chemistry and catalysis. This "hard-soft" character can influence the electronic properties and reactivity of the metal center, potentially leading to novel catalytic activities.
Thioether-containing ligands have been successfully employed in a variety of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. The sulfur atom can stabilize low-valent metal centers and participate in the catalytic cycle. Similarly, benzylamine-derived ligands have also found widespread use in catalysis.
Therefore, it is plausible that organometallic complexes of this compound could exhibit interesting catalytic properties. Research in this area would involve the synthesis and characterization of its metal complexes and the evaluation of their performance in various catalytic transformations.
Exploration in Agrochemical and Specialty Chemical Development
The structural motifs present in this compound are found in a number of biologically active compounds, suggesting its potential for exploration in the development of new agrochemicals and specialty chemicals.
The benzylamine (B48309) scaffold is a common feature in many pesticides and herbicides. The specific combination of an isopropyl group on the nitrogen and a methylsulfanyl group on the aromatic ring could lead to novel biological activities. The lipophilicity imparted by the isopropyl and methylsulfanyl groups might enhance the compound's ability to penetrate biological membranes.
Thioether-containing compounds have been investigated for their fungicidal, insecticidal, and herbicidal properties. The sulfur atom can play a crucial role in the interaction of the molecule with its biological target.
Further research in this area would involve the synthesis of a library of derivatives of this compound and screening them for various biological activities. This could lead to the discovery of new lead compounds for the development of effective and selective agrochemicals. Additionally, its properties could be tailored for use as a specialty chemical, for example, as an antioxidant or a vulcanization accelerator in the rubber industry.
Environmental Chemistry: Theoretical Degradation Pathways
Understanding the environmental fate of a chemical is crucial for assessing its potential impact. While no specific studies on the environmental degradation of this compound are available, its theoretical degradation pathways can be inferred from the known behavior of its functional groups.
The benzylamine moiety is susceptible to biodegradation . Microorganisms can utilize benzylamines as a source of carbon and nitrogen. The degradation is expected to proceed via oxidation of the benzylic carbon and the amino group. A likely initial step is the N-dealkylation to remove the isopropyl group, followed by oxidation of the benzylamine to benzaldehyde (B42025) and benzoic acid, which can then enter central metabolic pathways.
The aromatic thioether group can also be a target for microbial degradation. The sulfur atom can be oxidized to a sulfoxide and then a sulfone. The C-S bond can also be cleaved by certain microorganisms.
Photodegradation in the presence of sunlight is another potential environmental fate. The aromatic ring can absorb UV radiation, leading to the formation of reactive species that can undergo various transformations, including oxidation and ring cleavage.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Strategies
While established methods for synthesizing substituted benzylamines exist, the future lies in developing more sustainable, efficient, and versatile strategies. Current research often relies on multi-step processes that may involve harsh reagents or protecting groups. clockss.orgresearchgate.net Emerging research is likely to focus on the following areas:
Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis. Future strategies could target the benzylic C-H or aromatic C-H bonds of precursors, bypassing the need for pre-functionalized starting materials and reducing step counts. Photoinduced hydrogen atom transfer (HAT) processes, for example, have shown promise for the C(sp³)–H arylation of benzylamines. researchgate.net
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for Isopropyl-(4-methylsulfanyl-benzyl)-amine could lead to higher throughput and purity, facilitating its availability for broader research.
Biocatalysis: The use of enzymes to catalyze specific reactions offers unparalleled selectivity under mild conditions. Engineering enzymes to perform the reductive amination or C-S bond formation steps could provide a green and highly efficient synthetic route.
Novel Coupling Methodologies: Research into new catalytic systems, such as copper-catalyzed thioetherification, could provide more direct and atom-economical routes to introduce the methylsulfanyl group. nih.gov Similarly, electrochemically driven, metal-free methods for creating C–S bonds are emerging as an environmentally friendly alternative. rsc.org
A comparative table of potential synthetic improvements is presented below.
| Synthetic Strategy | Current Approach (General) | Future Direction | Key Advantages |
| Key Transformation | Reductive amination of 4-methylsulfanylbenzaldehyde with isopropylamine (B41738). | Direct C-H amination of a toluene (B28343) derivative. | Reduced step count, improved atom economy. |
| Thioether Introduction | Nucleophilic substitution with a thiolate. | Copper-catalyzed or electrochemical C-S cross-coupling. nih.govrsc.org | Milder conditions, broader functional group tolerance. |
| Process Type | Batch synthesis. | Continuous flow synthesis. | Enhanced scalability, safety, and consistency. |
| Catalyst Type | Stoichiometric reducing agents (e.g., NaBH₄). nih.gov | Biocatalytic or photocatalytic systems. | Increased selectivity, sustainability, lower waste. |
Integration of Advanced Computational Methodologies
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of molecular properties and reactions. beilstein-journals.org For this compound, integrating advanced computational methods can provide deep insights that would be time-consuming or impossible to obtain through experimentation alone.
Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms for both existing and novel synthetic routes. nih.gov This understanding allows for the rational design of more efficient catalysts with higher turnover numbers and selectivity. For instance, computational studies can predict the energy barriers of different pathways, guiding the selection of optimal reaction conditions.
Predicting Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key properties like solubility, lipophilicity, and electronic characteristics for a library of derivatives. This in silico screening can prioritize the synthesis of compounds with the most promising profiles for specific applications.
Molecular Docking and Target Identification: In the context of medicinal chemistry, the three-dimensional structure of this compound can be docked into the active sites of various enzymes or receptors. nih.gov This can help identify potential biological targets and guide the design of more potent and selective analogs. Homology modeling can be used to generate models of target proteins when experimental structures are unavailable. nih.govbeilstein-journals.org
| Computational Method | Application Area | Potential Impact on Research |
| Density Functional Theory (DFT) | Reaction mechanism elucidation. | Optimization of synthetic conditions; rational catalyst design. nih.gov |
| Molecular Dynamics (MD) | Simulating conformational flexibility and interactions. | Understanding binding dynamics with biological targets or materials. |
| Molecular Docking | Predicting binding modes and affinities. | Identification of potential protein targets; virtual screening of derivatives. nih.govnih.gov |
| QSAR/QSPR | Predicting biological activity or physical properties. | Prioritizing synthetic targets; reducing experimental screening efforts. |
Exploration of Unconventional Reactivity and Transformations
The unique combination of a secondary amine, a thioether, and an aromatic ring in this compound offers fertile ground for exploring novel chemical transformations that go beyond the typical reactivity of these functional groups.
Sulfur Atom Reactivity: The methylsulfanyl group is often considered relatively inert, but it can participate in unique reactions. Research could explore the oxidation of the sulfur to sulfoxide (B87167) or sulfone, creating new derivatives with altered electronic properties and biological activities. Furthermore, the thioether could act as a directing group in transition-metal-catalyzed C-H activation reactions on the aromatic ring.
Photocatalytic Reactions: The interaction of the sulfur atom and the aromatic ring may impart interesting photophysical properties. Visible-light photocatalysis could be used to trigger novel transformations, such as radical-mediated C-C or C-N bond formations, using the inherent structure of the molecule as a starting point. researchgate.net
Acid-Catalyzed Rearrangements: Studies on related sulfur-containing heterocycles have shown that unexpected rearrangements can occur under acidic conditions. mdpi.com Investigating the behavior of this compound in the presence of strong acids could lead to the discovery of novel molecular scaffolds. The reaction of ethynylbenziodoxolone reagents with thiols has also demonstrated unexpected reactivity, leading to dithio-alkenes instead of the expected thioalkynes, a finding rationalized by DFT calculations. nih.govresearchgate.net
Interdisciplinary Research Opportunities in Chemical Sciences
The structural motifs within this compound make it a candidate for exploration in diverse, interdisciplinary fields beyond traditional organic synthesis.
Medicinal Chemistry: Benzylamines are a common scaffold in pharmacologically active compounds, known to inhibit enzymes like copper amine oxidases. nih.gov The combination of the amine and the thioether moiety could be explored for inhibitory activity against a range of enzymes where hydrophobic and hydrogen-bonding interactions are crucial.
Materials Science: Amines and sulfur-containing compounds can serve as building blocks for functional polymers or as ligands for metal-organic frameworks (MOFs). The molecule could be incorporated into polymer backbones to create materials with specific optical or electronic properties. The thioether could be used to coordinate with metal surfaces or nanoparticles, creating self-assembled monolayers with tailored surface properties.
Catalysis: The nitrogen and sulfur atoms could act as a bidentate ligand for transition metals, forming novel catalysts. Such complexes could be investigated for their efficacy in asymmetric synthesis or cross-coupling reactions, where the chiral environment or electronic properties imparted by the ligand are critical for catalytic performance.
Q & A
Q. What are the optimal synthetic routes for Isopropyl-(4-methylsulfanyl-benzyl)-amine, considering yield and purity?
Answer: The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. For example, coupling isopropylamine with a 4-methylsulfanyl-benzyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF) is a viable route. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Structural confirmation should employ X-ray crystallography (using SHELX programs for refinement) and NMR spectroscopy (e.g., ¹H/¹³C NMR in CDCl₃) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.8–3.2 ppm for CH), benzyl protons (δ ~7.2–7.4 ppm for aromatic H), and methylsulfanyl group (δ ~2.5 ppm for SCH₃) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺).
- Crystallography : Single-crystal X-ray diffraction (SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry. Challenges include crystal twinning or disorder, which require iterative refinement .
Q. How can researchers determine the solubility and stability of this compound under varying conditions?
Answer:
- Solubility : Use gravimetric analysis or HPLC to measure solubility in solvents (e.g., water, ethanol, DMSO). For example, prepare saturated solutions, filter, and quantify dissolved compound via UV-Vis (λ ~260–280 nm for aromatic groups) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Monitor pH-dependent hydrolysis (e.g., in buffered solutions) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the methylsulfanyl group may act as an electron donor, influencing regioselectivity in electrophilic substitutions.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on SN2 kinetics). Tools like NIST WebBook provide thermodynamic data (e.g., ΔG, ΔH) for validation .
Q. What strategies resolve discrepancies between theoretical and experimental data for this compound’s thermodynamic properties?
Answer:
- Cross-Validation : Compare experimental melting points (DSC) and boiling points (distillation) with Joback/Crippen group contribution methods .
- Error Analysis : For discrepancies in logP (octanol-water partition coefficient), use shake-flask experiments vs. computational predictions (e.g., McGowan method) .
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?
Answer:
- Crystal Quality : Slow evaporation (e.g., from ethanol) is needed to grow diffraction-quality crystals. Twinning or disorder in the isopropyl/methylsulfanyl groups requires high-resolution data (≤1.0 Å) and SHELXL refinement with restraints .
- Thermal Motion : Anisotropic displacement parameters (ADPs) for flexible groups must be modeled carefully to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
